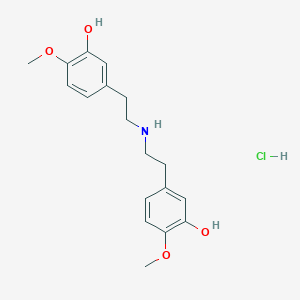
5,5'-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride typically involves the reaction of 2-methoxyphenol with a diamine compound under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation, crystallization, or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines[5][5].
Scientific Research Applications
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.
Industry: Used as an antioxidant in polymer and resin formulations.
Mechanism of Action
The mechanism of action of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Oxalylbis(azanediyl)bis(ethane-2,1-diyl) Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
- N,N’-azanediylbis(ethane-2,1-diyl)bis(2-aminobenzamide)
- NHS-PEG2-SS-PEG2-NHS
Uniqueness
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C18H24ClNO4 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[2-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-5-3-13(11-15(17)20)7-9-19-10-8-14-4-6-18(23-2)16(21)12-14;/h3-6,11-12,19-21H,7-10H2,1-2H3;1H |
InChI Key |
YOFRUDDNFJZMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















